

# An In-depth Technical Guide to Pent-3-yn-2-ol

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## Compound of Interest

Compound Name: 3-Pentyn-2-ol

Cat. No.: B3427290

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## Abstract

This technical guide provides a comprehensive overview of the chemical compound pent-3-yn-2-ol, a secondary alkynyl alcohol with significant applications in organic synthesis. The document details the precise IUPAC nomenclature, physical and chemical properties, and spectroscopic data of the molecule. Furthermore, a detailed, robust, and reproducible experimental protocol for the synthesis of pent-3-yn-2-ol via a Grignard reaction is presented. Additionally, a standard procedure for its oxidation to the corresponding ketone, pent-3-yn-2-one, is outlined. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a foundational understanding and practical instructions for the synthesis and characterization of this versatile chemical intermediate.

## Introduction

Pent-3-yn-2-ol is an organic molecule containing both a hydroxyl group and a carbon-carbon triple bond. This bifunctionality makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. The precise IUPAC name for this compound is pent-3-yn-2-ol. The nomenclature is determined by identifying the longest carbon chain containing both the principal functional group (the hydroxyl group) and the triple bond. The chain is numbered to give the hydroxyl group the lowest possible locant, which in this case is carbon 2. The triple bond is located at carbon 3.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of pent-3-yn-2-ol is provided below.

## Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	pent-3-yn-2-ol	[1]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O	[2]
Molecular Weight	84.12 g/mol	[2]
Boiling Point	138-140 °C	[3]
Density	0.900 g/mL at 20 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.448	[3]
CAS Number	27301-54-8	[2]

## Spectroscopic Data

While experimental spectra for pent-3-yn-2-ol are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

**Infrared (IR) Spectroscopy:** A gas-phase IR spectrum is available, though without concentration information, molar absorptivity cannot be determined.[2] Key expected absorptions include:

- O-H stretch: A broad band around 3300-3400 cm<sup>-1</sup>
- C≡C stretch: A weak band around 2100-2200 cm<sup>-1</sup>
- C-H stretch (sp<sup>3</sup>): Bands just below 3000 cm<sup>-1</sup>
- C-O stretch: A band in the region of 1050-1150 cm<sup>-1</sup>

**<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy:** Predicted chemical shifts (in ppm) for pent-3-yn-2-ol are as follows:

- -OH: A broad singlet, chemical shift is solvent-dependent.
- CH(OH): A quartet, around 4.0-4.5 ppm.

- $\text{CH}_3$  (next to  $\text{C}\equiv\text{C}$ ): A doublet, around 1.8-2.0 ppm.
- $\text{CH}_3$  (next to  $\text{CHOH}$ ): A doublet, around 1.2-1.4 ppm.

$^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted chemical shifts (in ppm) for pent-3-yn-2-ol are as follows:

- $\text{C}\equiv\text{C}$ : Two signals in the range of 70-90 ppm.
- $\text{CH}(\text{OH})$ : A signal around 60-65 ppm.
- $\text{CH}_3$  (next to  $\text{CHOH}$ ): A signal around 20-25 ppm.
- $\text{CH}_3$  (next to  $\text{C}\equiv\text{C}$ ): A signal around 3-5 ppm.

Mass Spectrometry: The mass spectrum of pent-3-yn-2-ol would be expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z = 84$ . Key fragmentation patterns for secondary alcohols include the loss of an alkyl group adjacent to the hydroxyl-bearing carbon. Therefore, a significant fragment at  $m/z = 69$  ( $\text{M}-15$ ), corresponding to the loss of a methyl group, would be anticipated.

## Experimental Protocols

### Synthesis of Pent-3-yn-2-ol via Grignard Reaction

This protocol details the synthesis of pent-3-yn-2-ol from propyne and acetaldehyde using a Grignard reagent.

Materials:

- Magnesium turnings
- Ethyl bromide
- Anhydrous diethyl ether
- Propyne (condensed)
- Acetaldehyde

- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel

Procedure:

- Preparation of Ethylmagnesium Bromide (Grignard Reagent):
  - In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
  - Add a small amount of anhydrous diethyl ether to cover the magnesium.
  - Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath.
  - Once the reaction has started, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
  - After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Propyne:

- Cool the Grignard reagent solution in an ice bath.
- Bubble condensed propyne gas through the solution. This will form the propynylmagnesium bromide.
- Reaction with Acetaldehyde:
  - To the solution of propynylmagnesium bromide, add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature at 0-5 °C using an ice bath.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
  - Transfer the mixture to a separatory funnel and separate the ether layer.
  - Extract the aqueous layer with two portions of diethyl ether.
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
  - Filter the solution and remove the diethyl ether by rotary evaporation.
  - The crude product can be purified by distillation under reduced pressure.

## Oxidation of Pent-3-yn-2-ol to Pent-3-yn-2-one

This protocol describes a general method for the oxidation of a secondary alkynyl alcohol to the corresponding ketone using pyridinium chlorochromate (PCC).

Materials:

- Pent-3-yn-2-ol
- Pyridinium chlorochromate (PCC)

- Anhydrous dichloromethane
- Silica gel
- Celica® or Florisil®

Equipment:

- Round-bottom flask
- Magnetic stirrer
- Short path distillation apparatus (for purification)

Procedure:

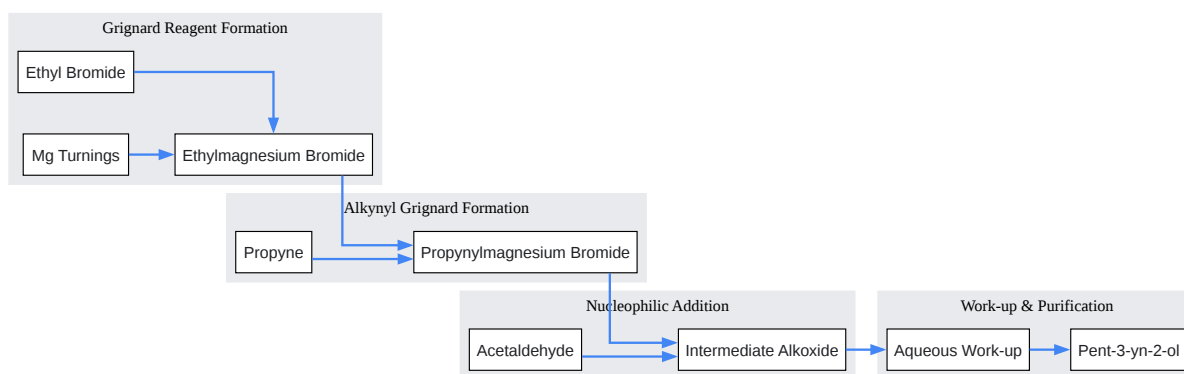
- Reaction Setup:
  - In a round-bottom flask, suspend PCC in anhydrous dichloromethane.
  - To this suspension, add a solution of pent-3-yn-2-ol in anhydrous dichloromethane in one portion.
- Reaction Execution:
  - Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Upon completion of the reaction, dilute the mixture with diethyl ether.
  - Pass the mixture through a short column of silica gel or Florisil® to remove the chromium salts.
  - Wash the solid residue with additional diethyl ether.
  - Combine the organic filtrates and remove the solvent by rotary evaporation.

- The crude pent-3-yn-2-one can be purified by distillation or column chromatography.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of pent-3-yn-2-ol.

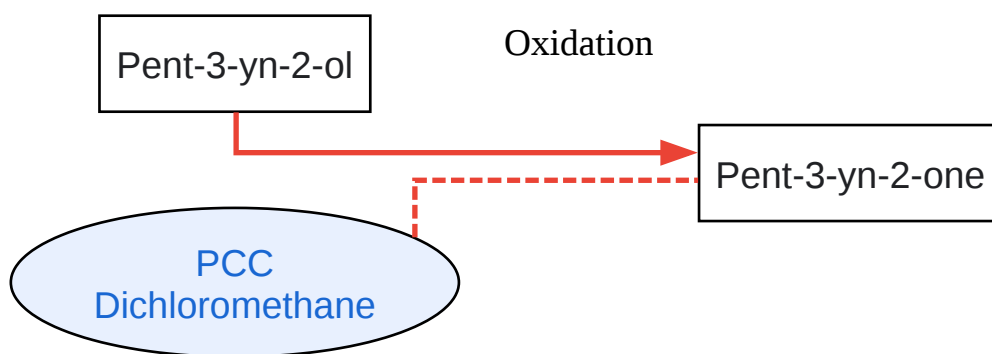


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Caption: Workflow for the synthesis of pent-3-yn-2-ol.

### Oxidation Reaction Pathway

The diagram below outlines the conversion of pent-3-yn-2-ol to pent-3-yn-2-one.



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Caption: Oxidation of pent-3-yn-2-ol to pent-3-yn-2-one.

## Conclusion

This technical guide has provided a detailed overview of pent-3-yn-2-ol, a valuable intermediate in organic synthesis. The document has established the correct IUPAC nomenclature, summarized key physicochemical and spectroscopic data, and presented detailed experimental protocols for its synthesis and subsequent oxidation. The provided workflows and diagrams offer a clear visual representation of these chemical transformations. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating the effective utilization of pent-3-yn-2-ol in their work.

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